molecular formula C7H11N3O B13336152 4-(Pyrrolidin-3-yloxy)-1H-pyrazole

4-(Pyrrolidin-3-yloxy)-1H-pyrazole

Cat. No.: B13336152
M. Wt: 153.18 g/mol
InChI Key: RQSKYEQQEWAJQH-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidin-3-yloxy group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of the pyrazole is replaced by the pyrrolidin-3-yloxy group. This reaction often requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

4-(Pyrrolidin-3-yloxy)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrazole ring and exhibits similar biological activities.

    5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole: This compound contains a pyrrolidin-3-yloxy group and is active against Gram-positive pathogens.

Uniqueness

4-(Pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its pyrazole ring provides a different electronic environment and steric profile, influencing its interactions with molecular targets.

Biological Activity

4-(Pyrrolidin-3-yloxy)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective properties. Additionally, it highlights various synthesis methods and structure-activity relationships (SAR) that contribute to its efficacy.

Synthesis of this compound

The synthesis of this compound involves several steps, primarily focusing on the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized from pyrrolidine derivatives and pyrazole precursors through condensation reactions, which are essential for developing analogs with enhanced biological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent antimicrobial activity .

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. In vitro assays indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is crucial for managing inflammatory conditions and suggests potential therapeutic applications in diseases like rheumatoid arthritis .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to modulate NMDA receptor activity, which is vital for synaptic plasticity and memory function. Studies indicate that this compound may protect neuronal cells from excitotoxicity induced by glutamate, thereby offering a protective effect against neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Pyrrolidine moietyEnhances solubility and bioavailability
Pyrazole ringCritical for receptor binding and activity
Hydroxyl groupIncreases interaction with biological targets

Modifications to these structural components can lead to variations in potency and selectivity against different biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli .
  • Anti-inflammatory Mechanism : In a mouse model of inflammation, treatment with this compound resulted in a marked decrease in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection : In vitro studies demonstrated that this compound could prevent neuronal cell death induced by oxidative stress, highlighting its potential role in treating neurodegenerative disorders .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-pyrrolidin-3-yloxy-1H-pyrazole

InChI

InChI=1S/C7H11N3O/c1-2-8-3-6(1)11-7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10)

InChI Key

RQSKYEQQEWAJQH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CNN=C2

Origin of Product

United States

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